3-(4-Ethoxyphenoxy)-2,2-dimethylpropan-1-amine
Description
Properties
IUPAC Name |
3-(4-ethoxyphenoxy)-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-15-11-5-7-12(8-6-11)16-10-13(2,3)9-14/h5-8H,4,9-10,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULLMLDWQGKOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(C)(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Ethoxyphenoxy)-2,2-dimethylpropan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anti-tumor effects. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 221.29 g/mol
The structure consists of a dimethylpropanamine backbone with an ethoxy-substituted phenoxy group, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Molecular Targets : The compound is believed to interact with enzymes and receptors involved in cellular signaling pathways.
- Pathways Involved :
- Modulation of inflammatory responses
- Regulation of cell proliferation
- Induction of apoptosis in tumor cells
These interactions suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases and cancer.
Anti-Inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For instance, in a study involving human peripheral blood mononuclear cells (PBMCs), the compound demonstrated an IC value of approximately 50 nM for TNF-α inhibition, indicating potent activity compared to standard anti-inflammatory agents .
Anti-Tumor Activity
The compound also shows promise as an anti-tumor agent. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical for regulating apoptosis .
Case Studies
-
Case Study on Inflammatory Disease Models :
- A study evaluated the effects of this compound in a murine model of inflammation induced by lipopolysaccharide (LPS). The results indicated a significant reduction in edema and inflammatory marker levels when treated with the compound.
- Case Study on Cancer Cell Lines :
Research Findings Summary Table
| Biological Activity | Observations | IC Value |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α production | ~50 nM |
| Apoptosis induction | Increased apoptosis in MCF-7 cells | Not specified |
| Tumor growth inhibition | Reduced viability in colon cancer cell lines | Not specified |
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The ethoxyphenoxy group in the target compound introduces steric bulk and electron-donating properties compared to methoxy (weaker electron donation) or bromo (electron-withdrawing) substituents in analogues .
- Synthetic Complexity : Derivatives with halogens (e.g., bromine in CID 62740634) require bromination steps, whereas ethoxy-substituted compounds may involve etherification or nucleophilic aromatic substitution .
Pharmacological and Chemical Relevance
Challenges
Preparation Methods
Preparation of 4-Ethoxyphenol Intermediate
The starting phenolic compound, 4-ethoxyphenol, can be prepared by selective alkylation of hydroquinone or 4-hydroxyphenol derivatives. Literature suggests that differential alkylation of catechol-type compounds is achieved by controlling reaction conditions and reagents to selectively introduce the ethoxy group at the para position relative to the phenol.
- Method : Alkylation of 4-hydroxybenzaldehyde or related phenols with ethyl halides (e.g., ethyl bromide) under basic conditions, often using potassium carbonate in an aprotic solvent like acetonitrile or acetone.
- Yield & Purity : Typical yields range between 45-70%, depending on reaction time and temperature control.
Etherification to Attach 2,2-Dimethylpropan-1-amine Side Chain
The key step involves ether bond formation between the phenolic oxygen and a suitable alkylating agent bearing the 2,2-dimethylpropan-1-amine moiety or its precursor.
- Approach 1: Halogenoalkane Route
- Use of 3-chloro-2,2-dimethylpropan-1-amine or its protected derivatives as alkylating agents.
- Reaction with 4-ethoxyphenol under reflux in the presence of a base such as potassium carbonate.
- This nucleophilic substitution proceeds via the phenolate ion attacking the alkyl halide, forming the ether linkage.
- Approach 2: Grignard or Organometallic Methods
Amination and Final Modifications
- Direct Amination : If the side chain is introduced as a halide or nitrile, subsequent amination or reduction steps are necessary.
- Reduction of Nitriles : Lithium aluminum hydride (LiAlH4) or lithium tetrahydridoaluminate(III) in ether solvents is used to reduce nitrile intermediates to primary amines.
- Nucleophilic substitution with ammonia or amines : Halogenoalkane intermediates can be reacted with ammonia or secondary amines to generate the target amine.
- Purification : Extraction, washing with aqueous sodium bicarbonate, drying over anhydrous sodium sulfate, and rotary evaporation are common to isolate and purify the final amine product.
Data Table Summarizing Preparation Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of 4-hydroxyphenol | Ethyl bromide, K2CO3, Acetonitrile, reflux | 45-70 | Selective para-alkylation |
| Etherification with alkyl halide | 3-chloro-2,2-dimethylpropan-1-amine, K2CO3, reflux | 26-74 | Nucleophilic substitution, 24h reaction |
| Reduction of nitrile intermediate | LiAlH4 in ether, followed by acid work-up | 70-90 | Converts nitrile to primary amine |
| Purification | Extraction with ethyl acetate, washing, drying | - | Standard organic work-up |
Research Findings and Optimization Notes
- Selectivity : The para-ethoxy substitution is favored by controlling the alkylation conditions, avoiding over-alkylation or ortho-substitution.
- Reaction Time : Prolonged reflux (up to 24 hours) improves etherification yields but may increase side products; optimization of temperature and solvent choice is critical.
- Base Choice : Potassium carbonate is preferred for its mildness and efficiency in deprotonating phenols without causing elimination side reactions.
- Reduction Efficiency : Lithium aluminum hydride reduction of nitriles to amines is highly efficient, yielding primary amines with minimal over-reduction.
- Purity Control : Column chromatography and recrystallization ensure high purity, essential for pharmaceutical or material applications.
Q & A
How can researchers optimize the synthesis of 3-(4-Ethoxyphenoxy)-2,2-dimethylpropan-1-amine to improve yield and scalability?
Level: Basic
Methodological Answer:
Synthetic optimization requires systematic evaluation of reaction parameters. For the 2,2-dimethylpropan-1-amine backbone, transition metal-free catalytic reduction of primary amides (e.g., using HBPin and potassium catalysts) has demonstrated >90% yield for structurally related amines . Adapting this method, researchers should:
- Step 1: Substitute the amide precursor with 3-(4-ethoxyphenoxy)-2,2-dimethylpropanamide.
- Step 2: Optimize solvent polarity (e.g., toluene or THF) and catalyst loading (2–5 mol%) to enhance selectivity.
- Step 3: Monitor reaction progress via <sup>1</sup>H NMR for intermediate formation (e.g., δ 0.94 ppm for tert-butyl groups) .
Key Challenge: Minimizing byproducts from competing ether cleavage; use mild reducing conditions.
What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Level: Basic
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR:
- FT-IR: Confirm amine (-NH2) stretches at 3300–3500 cm<sup>−1</sup> and ether (C-O-C) at 1200–1250 cm<sup>−1</sup>.
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]<sup>+</sup> at m/z 252.20 (C13H21NO2<sup>+</sup>).
How does the ethoxy group influence the compound’s reactivity compared to methoxy analogs?
Level: Advanced
Methodological Answer:
Comparative studies with 3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine (CAS 1266749-05-6) reveal:
- Electron Donation: Ethoxy’s +I effect reduces electrophilicity at the aromatic ring vs. methoxy, altering nucleophilic substitution kinetics .
- Solubility: Ethoxy increases lipophilicity (logP ~2.8 vs. methoxy’s ~2.3), impacting cell membrane permeability in biological assays .
- Stability: Ethoxy’s bulkier substituent may sterically hinder degradation pathways (e.g., oxidative demethylation).
Experimental Design: - Perform Hammett analysis to quantify electronic effects.
- Compare hydrolysis rates under acidic/alkaline conditions .
What strategies are effective in resolving contradictions in reported biological activities of this compound?
Level: Advanced
Methodological Answer:
Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:
- Purity Validation: Use HPLC (C18 column, MeCN/H2O gradient) to ensure >98% purity; detect trace impurities (e.g., unreacted phenoxy precursors) .
- Dose-Response Curves: Establish EC50/IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell type-specific effects.
- Target Engagement Assays: Use SPR or ITC to measure binding affinity for suspected targets (e.g., GPCRs or kinases) .
Case Study: Discrepancies in receptor binding data may stem from differences in buffer ionic strength or detergent use .
How can computational models predict the pharmacokinetic properties of this compound?
Level: Advanced
Methodological Answer:
- ADME Prediction:
- Software Tools: Use SwissADME or ADMETLab to estimate bioavailability (%F = ~75% due to moderate logP) and blood-brain barrier penetration (low, PSA = 45 Ų) .
- Metabolism: CYP450 docking simulations (e.g., AutoDock Vina) predict oxidation at the ethoxy group (major) and amine demethylation (minor) .
- Toxicity Profiling:
- Apply QSAR models to assess hepatotoxicity (e.g., Structural Alert Identification for reactive metabolites).
What synthetic routes are viable for introducing isotopic labels (e.g., <sup>13</sup>C or <sup>2</sup>H) into the ethoxyphenoxy moiety?
Level: Advanced
Methodological Answer:
- <sup>13</sup>C Labeling:
- Step 1: Synthesize 4-ethoxy[1-<sup>13</sup>C]phenol via Williamson ether synthesis using CH3CH2</sup>18</sup>OH and K<sup>13</sup>CN.
- Step 2: Couple labeled phenol to 2,2-dimethylpropan-1-amine via Mitsunobu reaction (DEAD, PPh3) .
- Deuterium Labeling:
- Use Pd/C-catalyzed H-D exchange under D2 atmosphere at the benzylic position .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
